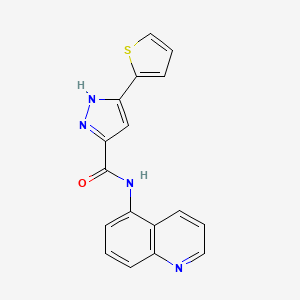![molecular formula C20H32N4O B6581477 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea CAS No. 1207011-71-9](/img/structure/B6581477.png)
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea” is a urea derivative with a phenylpiperazine and a cyclohexyl group. Urea derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals . Phenylpiperazine is a common moiety in medicinal chemistry, known for its potential in CNS-related disorders .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea functional group, a phenylpiperazine moiety, and a cyclohexyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The urea group might participate in reactions with nucleophiles, while the phenylpiperazine moiety might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound and its functional groups .Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with a 4-phenylpiperazin-1-yl group have been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Anticancer Agents
Derivatives of compounds with a structure similar to 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea have been studied for their potential as anticancer agents. For example, sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been found to induce cell death in pancreatic cancer via mitochondrial superoxide production and caspase activation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c25-20(22-18-8-3-1-4-9-18)21-12-7-13-23-14-16-24(17-15-23)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMFLKBDDEPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6581455.png)
![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)
![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)
![1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B6581476.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)